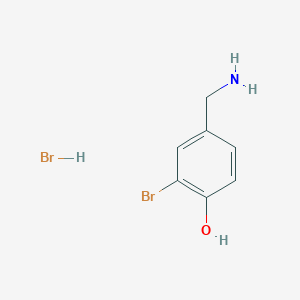
1-Propanamine, 3-(trichlorosilyl)-
Vue d'ensemble
Description
1-Propanamine, 3-(trichlorosilyl)- is an organosilicon compound with the molecular formula C3H8Cl3NSi. This compound is characterized by the presence of a trichlorosilyl group attached to the third carbon of a propanamine chain. It is a versatile compound used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of 1-Propanamine, 3-(trichlorosilyl)- typically involves the reaction of 1-propanamine with trichlorosilane (HSiCl3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the reaction can be conducted in the presence of a Lewis acid catalyst such as ferric chloride at elevated temperatures and pressures .
Analyse Des Réactions Chimiques
1-Propanamine, 3-(trichlorosilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Alkylation and Acylation: As an amine, it can undergo alkylation and acylation reactions to form quaternary ammonium salts and amides, respectively.
Common reagents used in these reactions include alkyl halides, acid chlorides, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanamine, 3-(trichlorosilyl)- has a wide range of applications in scientific research, including:
Biology and Medicine: The compound’s unique properties make it useful in the development of pharmaceuticals and biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-Propanamine, 3-(trichlorosilyl)- involves its interaction with molecular targets through its trichlorosilyl and amine groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The compound’s reactivity is influenced by the presence of the trichlorosilyl group, which can act as a nucleophile or electrophile depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
1-Propanamine, 3-(trichlorosilyl)- can be compared with other similar compounds such as:
Propylamine: A simple amine with the formula C3H9N, lacking the trichlorosilyl group.
Trichlorosilane: A silicon hydride with the formula HSiCl3, used as a precursor in the synthesis of organosilicon compounds.
N-Propyl-1-propanamine: Another amine with a different substitution pattern on the nitrogen atom.
The uniqueness of 1-Propanamine, 3-(trichlorosilyl)- lies in its combination of an amine and a trichlorosilyl group, which imparts distinct reactivity and applications compared to other similar compounds.
Propriétés
IUPAC Name |
3-trichlorosilylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8Cl3NSi/c4-8(5,6)3-1-2-7/h1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIARMDXQWNVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl3NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436428 | |
| Record name | 1-Propanamine, 3-(trichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63823-23-4 | |
| Record name | 1-Propanamine, 3-(trichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


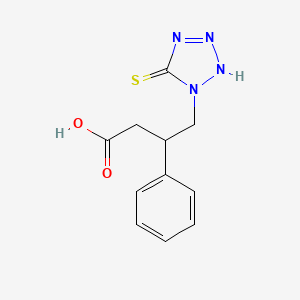

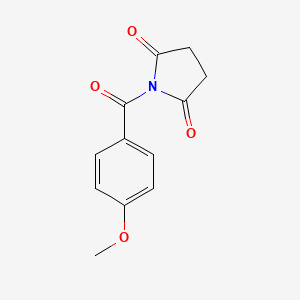
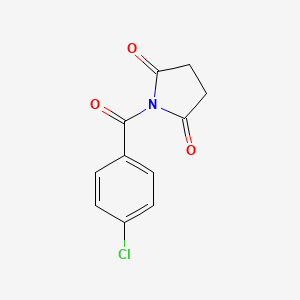
![Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3055227.png)
![1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione](/img/structure/B3055229.png)
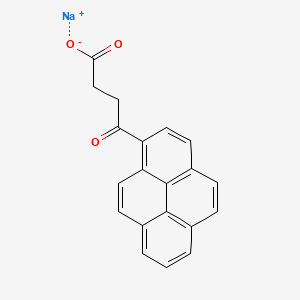

![2-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3055235.png)
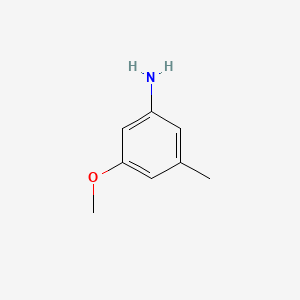
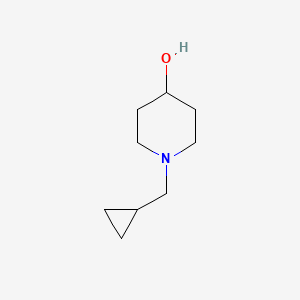
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate](/img/structure/B3055238.png)

